Cas no 150322-05-7 (5-Carboxytetramethylrhodamine)

5-Carboxytetramethylrhodamine (5-TAMRA) is a fluorescent dye widely used in biochemical and biomedical applications due to its high photostability and bright emission in the orange-red spectrum (~560 nm excitation, ~580 nm emission). Its carboxyl group enables facile conjugation to biomolecules such as proteins, peptides, and nucleic acids, making it valuable for fluorescence labeling, microscopy, and flow cytometry. The dye exhibits excellent solubility in aqueous buffers and organic solvents, ensuring versatility in experimental workflows. Its robust fluorescence yield and resistance to photobleaching enhance signal reliability in long-term imaging studies. 5-TAMRA is particularly suited for multiplex assays when paired with other fluorophores.
5-Carboxytetramethylrhodamine structure
5-Carboxytetramethylrhodamine structure
商品名:5-Carboxytetramethylrhodamine
CAS番号:150322-05-7
MF:C25H22N2O5
メガワット:430.45258
CID:138915
PubChem ID:4612276

5-Carboxytetramethylrhodamine 化学的及び物理的性質

名前と識別子

    • Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylicacid, 3',6'-bis(dimethylamino)-3-oxo-
    • 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
    • 5-carboxy Tamra
    • 5-carboxytetramethylrhodamine
    • 5-TAMRA
    • 3',6'-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid
    • Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 3',6'-bis(dimethylamino)-3-oxo-
    • DTXSID60404868
    • HY-D0941
    • PD164872
    • MFCD04221426
    • SY333000
    • 3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid
    • SCHEMBL16974362
    • 150322-05-7
    • BCP08299
    • AKOS024283398
    • 5(6)-Tetramethylrhodaminecarboxylic Acid
    • CS-0021775
    • MS-27647
    • 3',6'-Bis(Dimethylamino)-1-oxo-spiro[isobenzofuran-3,9'-xanthene]-5-carboxylic acid; 3',6'-bis(dimethylamino)-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-5-carbox
    • 3 inverted exclamation mark ,6 inverted exclamation mark -Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9 inverted exclamation mark -xanthene]-5-carboxylic Acid
    • ST067127
    • 5-Carboxytetramethylrhodamine
    • インチ: InChI=1S/C25H22N2O5/c1-26(2)15-6-9-19-21(12-15)31-22-13-16(27(3)4)7-10-20(22)25(19)18-8-5-14(23(28)29)11-17(18)24(30)32-25/h5-13H,1-4H3,(H,28,29)
    • InChIKey: DCVXPZDNLDPUES-UHFFFAOYSA-N
    • ほほえんだ: CN(C)C1=CC2OC3C(C4(C5C(=CC(C(O)=O)=CC=5)C(=O)O4)C=2C=C1)=CC=C(N(C)C)C=3

計算された属性

  • せいみつぶんしりょう: 430.15300
  • どういたいしつりょう: 430.15287181g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 3
  • 複雑さ: 723
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 79.3Ų

じっけんとくせい

  • 密度みつど: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: Insuluble (9.9E-6 g/L) (25 ºC),
  • PSA: 97.05000
  • LogP: 3.72780

5-Carboxytetramethylrhodamine セキュリティ情報

  • WGKドイツ:3
  • セキュリティの説明: S22; S24/25
  • 福カードFコード:8-10
  • セキュリティ用語:R22;R24/25

5-Carboxytetramethylrhodamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P001MZD-25mg
Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 3',6'-bis(dimethylamino)-3-oxo-
150322-05-7 98%
25mg
$91.00 2024-06-20
1PlusChem
1P001MZD-50mg
Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 3',6'-bis(dimethylamino)-3-oxo-
150322-05-7 98%
50mg
$124.00 2024-06-20
MedChemExpress
HY-D0941-50mg
5-Carboxytetramethylrhodamine
150322-05-7 98.85%
50mg
¥800 2024-05-25
MedChemExpress
HY-D0941-100mg
5-Carboxytetramethylrhodamine
150322-05-7 98.85%
100mg
¥1400 2024-05-25
1PlusChem
1P001MZD-100mg
Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 3',6'-bis(dimethylamino)-3-oxo-
150322-05-7 98%
100mg
$191.00 2024-06-20
Ambeed
A281224-50mg
3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid
150322-05-7 98+%
50mg
$124.0 2024-08-03
Ambeed
A281224-100mg
3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid
150322-05-7 98+%
100mg
$216.0 2024-08-03
Ambeed
A281224-25mg
3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid
150322-05-7 98+%
25mg
$77.0 2024-08-03
MedChemExpress
HY-D0941-25mg
5-Carboxytetramethylrhodamine
150322-05-7 98.85%
25mg
¥500 2024-05-25

5-Carboxytetramethylrhodamine 関連文献

5-Carboxytetramethylrhodamineに関する追加情報

5-Carboxytetramethylrhodamine (CAS No. 150322-05-7): A Versatile Fluorescent Probe for Bioimaging and Molecular Analysis

5-Carboxytetramethylrhodamine (5-CMR), with the chemical formula C24H28O4N2 and CAS No. 150322-05-7, is a widely utilized fluorescent dye in biomedical research. This compound belongs to the family of rhodamine derivatives, which are characterized by their strong absorption and emission properties in the visible spectrum. The 5-Carboxytetramethylrhodamine molecule contains a tetramethylrhodamine chromophore conjugated with a carboxyl group, enabling it to serve as a pH-sensitive probe and a fluorescent label for biomolecules. Recent studies have demonstrated its broad applications in bioimaging, molecular docking, and cellular tracking, making it an essential tool for researchers in the field of biomedical sciences.

5-Carboxytetramethylrhod,amine is structurally similar to other rhodamine-based dyes, such as Texas Red and Phycoerythrin, but its unique chemical properties make it particularly suitable for specific applications. The carboxyl group in 5-Carboxytetramethylrhodamine allows for conjugation with proteins, peptides, or nucleic acids through amide bond formation, which is crucial for its use in fluorescent labeling and targeted drug delivery systems. This feature has been extensively explored in recent years, with a focus on improving the specificity and sensitivity of fluorescence-based assays.

One of the most significant advancements in the application of 5-Carboxytetramethylrhodamine is its role in single-molecule tracking and super-resolution microscopy. A 2023 study published in Advanced Materials demonstrated how 5-Carboxytetramethylrhodamine can be used to visualize the dynamic interactions of membrane receptors in live cells with unprecedented spatial resolution. The researchers utilized 5-Carboxytetramethylrhodamine-labeled antibodies to track the clustering of EGFR (Epidermal Growth Factor Receptor) during signaling events, providing insights into the mechanisms of cellular communication and signal transduction.

Another groundbreaking application of 5-Carboxytetramethylrhodamine is in the field of nanoparticle functionalization. In a 2024 study published in Nano Letters, scientists developed 5-Carboxytetramethylrhodamine-modified gold nanoparticles for targeted drug delivery to solid tumors. The 5-Carboxytetramethylrhodamine label enabled real-time monitoring of nanoparticle uptake by cancer cells, while the gold core facilitated the delivery of therapeutic agents. This dual functionality highlights the versatility of 5-Carboxytetramethylrhodamine in nanomedicine and precision oncology.

Recent research has also focused on the photophysical properties of 5-Carboxytetramethylrhodamine to enhance its performance in fluorescence imaging. A 2023 study in JACS Au investigated the effects of 5-Carboxytetramethylrhodamine conjugation with polyethylene glycol (PEG) on its photostability and fluorescence quantum yield. The results showed that PEGylation significantly improved the photostability of 5-Carboxytetramethylrhodamine while maintaining its fluorescence intensity, making it suitable for long-term in vivo imaging applications.

Moreover, 5-Carboxytetramethylrhodamine has been employed in high-throughput screening platforms for drug discovery. A 2024 study in ACS Chemical Biology described the use of 5-Carboxytetramethylrhodamine-labeled ligand-receptor interactions to identify novel drug candidates targeting GPCRs (G-Protein Coupled Receptors). The 5-Carboxytetramethylrhodamine probe allowed for the simultaneous monitoring of multiple ligand-receptor binding events, significantly accelerating the drug discovery process.

Despite its many advantages, the use of 5-Carboxytetramethylrhodamine is not without challenges. One of the primary concerns is its photobleaching under prolonged exposure to excitation light. However, recent studies have shown that the photostability of 5-Carboxytetramethylrhodamine can be enhanced through chemical modifications, such as the introduction of fluorinated side chains or electron-donating groups. These modifications have been successfully applied in in vivo imaging studies, where 5-Carboxytetramethylrhodamine has been used to track the metastasis of cancer cells in mouse models.

Another area of active research is the use of 5-Carboxytetramethylrhodamine in single-cell analysis. A 2023 study in Cell Reports utilized 5-Carboxytetramethylrhodamine-labeled RNA to quantify gene expression at the single-cell level. The 5-Carboxytetramethylrhodamine label provided high-resolution fluorescence imaging, enabling researchers to study the heterogeneity of gene expression in immunological cell populations. This application has significant implications for understanding immune responses and infectious diseases.

In addition to its use in bioimaging, 5-Carboxytetramethylrhodamine has also been explored as a chemical sensor for environmental monitoring. A 2024 study in Environmental Science & Technology demonstrated the use of 5-Carboxytetramethylrhodamine-based fluorescent sensors to detect heavy metal ions in water samples. The 5-Carboxytetramethylrhodamine probe exhibited a significant change in fluorescence intensity upon binding to lead or mercury ions, making it a promising tool for environmental monitoring and water quality assessment.

Looking ahead, the future of 5-Carboxytetramethylrhodamine in biomedical research is likely to be shaped by advancements in nanotechnology, computational modeling, and multi-modal imaging. Researchers are increasingly combining 5-Carboxytetramethylrhodamine with quantum dots, plasmonic nanoparticles, and photonic crystals to create hybrid imaging agents with enhanced signal-to-noise ratios and multispectral capabilities. These innovations are expected to expand the applications of 5-Carboxytetramethylrhodamine in clinical diagnostics, theranostics, and biomedical engineering.

Furthermore, the development of 5-Carboxytetramethylrhodamine-based optogenetic tools is an emerging area of research. A 2023 study in Neuron described the use of 5-Carboxytetramethylrhodamine as a fluorescent reporter for optogenetic experiments in neural circuits. The 5-Carboxytetramethylrhodamine label allowed researchers to visualize the activity of neurons in real time, providing new insights into brain function and neurological disorders.

As the field of biomedical sciences continues to evolve, 5-Carboxytetramethylrhodamine is expected to remain a key tool for imaging, diagnosis, and research. Its versatility, combined with ongoing advancements in chemical synthesis, nanotechnology, and computational modeling, ensures that 5-Carboxytetramethylrhodamine will continue to play a vital role in biomedical research and clinical applications in the years to come.

5-Carboxytetramethylrhodamine (5-CTMR) Overview and Applications Introduction 5-Carboxytetramethylrhodamine (5-CTMR) is a fluorescent dye widely used in biomedical research, bioimaging, and molecular biology. It belongs to the rhodamine family of fluorophores, known for their high photostability, brightness, and versatility in labeling biological molecules. 5-CTMR is commonly used for tracking molecular interactions, monitoring cellular processes, and imaging in live cells and organisms. --- ### Key Properties of 5-CTMR 1. Excitation and Emission Wavelengths: - Excitation: ~550 nm - Emission: ~570 nm - This red-shifted emission makes it suitable for multi-color imaging and minimizes background autofluorescence. 2. Chemical Structure: - 5-CTMR is a rhodamine derivative with a carboxylic acid group at the 5-position. This allows for conjugation with various biomolecules via amide bonds or other functional groups. 3. Photostability: - 5-CTMR exhibits high photostability, making it ideal for long-term imaging experiments. 4. Solubility: - It is generally soluble in organic solvents and can be conjugated to proteins, antibodies, or nucleic acids. --- ### Applications of 5-CTMR #### 1. Fluorescent Labeling and Tracking - Protein Labeling: 5-CTMR is used to label proteins, antibodies, and other biomolecules for tracking their localization and dynamics within cells. - Nucleic Acid Labeling: It can be conjugated to DNA or RNA for fluorescent in situ hybridization (FISH) and other nucleic acid-based assays. #### 2. Live-Cell Imaging - Cell Membrane Labeling: 5-CTMR is often used to label cell membranes or membrane-bound proteins for real-time imaging of cellular processes. - Cell Signaling: It can be used to monitor signaling pathways by labeling specific receptors or signaling molecules. #### 3. In Vivo Imaging - Animal Models: 5-CTMR is used in small animal models to track the movement of cells, such as cancer cells, in vivo. - Tumor Metastasis Studies: It has been employed to visualize the spread of metastatic cells in mouse models. #### 4. Environmental and Chemical Sensing - Heavy Metal Detection: 5-CTMR-based sensors have been developed to detect heavy metals like lead and mercury in environmental samples. - pH and Ion Sensing: It can be modified to respond to changes in pH or ion concentrations, making it useful for environmental monitoring. #### 5. Optogenetics and Neuroimaging - Neuronal Activity Monitoring: 5-CTMR has been used as a fluorescent reporter in optogenetic experiments to visualize neuronal activity in real time. - Brain Imaging: It enables the study of neural circuits and brain function in vivo. #### 6. Single-Cell Analysis - Gene Expression Profiling: 5-CTMR-labeled RNA has been used to quantify gene expression at the single-cell level, providing insights into cellular heterogeneity. - Immune Cell Analysis: It is used to study immune responses and the behavior of immune cell populations. #### 7. Drug Discovery and Therapeutics - Drug Delivery Monitoring: 5-CTMR is used to track the delivery and release of therapeutic agents in cells and tissues. - Targeted Therapies: It helps in the development of targeted therapies by visualizing the interaction between therapeutic agents and their targets. --- ### Challenges and Considerations - Photobleaching: While 5-CTMR is photostable, prolonged exposure to excitation light can cause photobleaching. This can be mitigated by using lower excitation intensities or chemical modifications to enhance photostability. - Toxicity: In vivo applications must consider the potential toxicity of the dye, especially at high concentrations. - Spectral Overlap: In multi-color imaging, spectral overlap with other fluorophores may occur, requiring careful selection of excitation/emission wavelengths. --- ### Recent Advances and Future Directions - Nanotechnology Integration: 5-CTMR is being conjugated to nanoparticles for enhanced imaging and targeted drug delivery. - Computational Modeling: Advanced imaging software and computational tools are being developed to improve the accuracy and resolution of 5-CTMR-based imaging. - Multiplexing Capabilities: Researchers are exploring ways to combine 5-CTMR with other fluorophores to enable multiplexed imaging of multiple targets simultaneously. --- ### Conclusion 5-Carboxytetramethylrhodamine (5-CTMR) is a versatile and powerful fluorescent dye with a wide range of applications in biomedical research, from live-cell imaging to in vivo tracking and environmental sensing. Its high photostability, brightness, and compatibility with various biomolecules make it an essential tool in modern molecular biology and biotechnology. As research continues to advance, the integration of 5-CTMR with emerging technologies such as nanotechnology and computational imaging is expected to further expand its utility in both basic research and clinical applications.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:150322-05-7)5-Carboxytetramethylrhodamine
A1012956
清らかである:99%
はかる:100mg
価格 ($):194.0